Sphaeropsidin E

Description

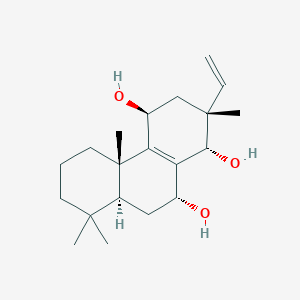

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,2R,4S,4bS,8aS,10R)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,4,10-triol |

InChI |

InChI=1S/C20H32O3/c1-6-19(4)11-13(22)16-15(17(19)23)12(21)10-14-18(2,3)8-7-9-20(14,16)5/h6,12-14,17,21-23H,1,7-11H2,2-5H3/t12-,13+,14+,17-,19+,20+/m1/s1 |

InChI Key |

PEVPTRLNHNJRMF-FKSZAOESSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@H](C3=C2[C@H](C[C@]([C@@H]3O)(C)C=C)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(C3=C2C(CC(C3O)(C)C=C)O)O)C)C |

Synonyms |

sphaeropsidin E |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Sphaeropsidin E and Analogues

Fungal Bioproduction and Isolation Methodologies

The isolation of Sphaeropsidin E and its structural analogues has been documented from a range of fungal sources. Methodologies for their production typically involve fungal cultivation followed by systematic extraction and purification procedures.

This compound, along with its analogues, has been primarily isolated from phytopathogenic fungi belonging to the genus Diplodia. These fungi are known to cause significant diseases in various plants. For instance, Diplodia cupressi, the causal agent of a severe canker disease in Italian cypress trees (Cupressus sempervirens), is a notable producer of sphaeropsidins A–F, including this compound. nih.gov Similarly, Diplodia mutila, another pathogenic fungus, has been reported to produce sphaeropsidins A and C. nih.gov

Research on Diplodia olivarum, an emerging pathogen causing branch canker and dieback, has led to the isolation of sphaeropsidins A, C, and G from its culture filtrates. fupress.net Furthermore, Diplodia corticola, a widespread and aggressive pathogen of oak trees, also produces a variety of metabolites, including Sphaeropsidin A and G. nih.govfupress.net The consistent isolation of sphaeropsidins from these pathogenic species highlights their role as significant producers of this class of diterpenes. Sphaeropsidin D and E were specifically reported to be obtained from the phytopathogenic fungus Sphaeropsis sapinea. mdpi.com

Table 1: Sphaeropsidin Analogues Isolated from Pathogenic Diplodia Species

| Fungal Species | Sphaeropsidin Analogue(s) Isolated | Reference(s) |

|---|---|---|

| Diplodia cupressi | Sphaeropsidin A, B, C, D, E, F | nih.govrsc.org |

| Diplodia mutila | Sphaeropsidin A, C | nih.gov |

| Diplodia corticola | Sphaeropsidin A, G | nih.govfupress.net |

| Diplodia olivarum | Sphaeropsidin A, C, G | nih.govfupress.net |

| Diplodia quercivora | Sphaeropsidin A, C | nih.gov |

In addition to pathogenic fungi, sphaeropsidins have been isolated from endophytic fungi, which reside within plant tissues without causing apparent harm. An endophytic fungus, Aspergillus sp. strain YXf3, isolated from the leaves of Ginkgo biloba, has been shown to produce Sphaeropsidin A. beilstein-journals.org Another species, Aspergillus porosus, yielded Sphaeropsidin A during screenings for cytotoxic compounds. nih.govnih.gov Furthermore, Aspergillus candidus has been identified as a source of Sphaeropsidin A. nih.gov While the direct isolation of this compound from an endophytic Aspergillus species has not been explicitly detailed in these findings, the production of its close analogue, Sphaeropsidin A, by these fungi is well-documented.

Table 2: Sphaeropsidin A Isolation from Endophytic Fungi

| Fungal Species | Host Plant | Isolated Compound | Reference(s) |

|---|---|---|---|

| Aspergillus sp. YXf3 | Ginkgo biloba | Sphaeropsidin A | beilstein-journals.org |

| Aspergillus porosus | Marine-derived | Sphaeropsidin A | nih.govnih.gov |

| Aspergillus candidus | Not specified | Sphaeropsidin A | nih.gov |

The production of this compound and its analogues for research purposes relies on in vitro fungal cultivation. A common method involves growing the fungal strain, such as Diplodia corticola, in a liquid medium like Czapek-Dox broth, often supplemented with nutrients like corn meal. mdpi.com The fungus is typically cultured under stationary conditions in the dark at a controlled temperature, for instance, 25°C, for several weeks to allow for metabolite accumulation. mdpi.com

The extraction process begins with the separation of the fungal mycelia from the culture broth. beilstein-journals.org The culture broth and mycelia are often homogenized with a solvent like methanol. mdpi.com This is followed by centrifugation to separate the solid and liquid phases. The supernatant is then subjected to liquid-liquid extraction, commonly using ethyl acetate, to partition the organic metabolites. beilstein-journals.orgmdpi.com The resulting crude extract is a complex mixture of compounds.

Purification of individual sphaeropsidins from the crude extract is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard first step, eluting with a solvent gradient (e.g., chloroform/isopropanol or chloroform/methanol) to separate the extract into fractions. beilstein-journals.orgmdpi.com Further purification of the fractions containing the target compounds is often performed using Thin Layer Chromatography (TLC) on silica gel plates with solvent systems like n-hexane/ethyl acetate. mdpi.com The purity and structure of the isolated compounds are then confirmed using spectroscopic methods. mdpi.com

Isolation from Endophytic Fungal Species (e.g., Aspergillus spp.)

Elucidation of Biosynthetic Pathways for this compound

The biosynthesis of this compound, as a member of the pimarane (B1242903) diterpene family, originates from the universal isoprenoid pathway, which generates isoprene (B109036) building blocks.

Terpenes are synthesized from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netfrontiersin.org In fungi, these essential precursors are primarily generated through the mevalonate (B85504) (MVA) pathway. nih.govnih.gov This pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions to produce mevalonate, which is then converted to IPP. nih.govcancertreatmentjournal.com IPP can be isomerized to DMAPP.

An alternative route to IPP and DMAPP is the methylerythritol phosphate (B84403) (MEP) pathway, which operates in many bacteria and plant chloroplasts. nih.govresearchgate.net While the MVA pathway is the established route in fungi for sterol and diterpene biosynthesis, the MEP pathway represents another fundamental route for isoprenoid precursor formation in other organisms. nih.govnih.gov

The biosynthesis of all diterpenes, including this compound, proceeds from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comresearchgate.netwikipedia.org GGPP is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase. frontiersin.orgmdpi.com

Once formed, GGPP serves as the substrate for diterpene synthases. The formation of the characteristic tricyclic pimarane skeleton of sphaeropsidins involves a complex cyclization cascade of the linear GGPP molecule. vulcanchem.com This process is initiated by the formation of a pimarenyl cation intermediate. nih.govresearchgate.net Subsequent enzymatic oxidations and rearrangements lead to the diverse array of sphaeropsidin analogues, including the specific structure of this compound. vulcanchem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sphaeropsidin A |

| Sphaeropsidin B |

| Sphaeropsidin C |

| Sphaeropsidin D |

| This compound |

| Sphaeropsidin F |

| Sphaeropsidin G |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Geranylgeranyl pyrophosphate (GGPP) |

| Acetyl-CoA |

Enzymatic Steps and Cascade Reactions in this compound Formation

The biosynthesis of this compound, a pimarane diterpene, is a multi-step enzymatic process that begins with the universal C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). The formation of the characteristic tricyclic pimarane skeleton and its subsequent functionalization into this compound involves a cascade of precisely controlled enzymatic reactions, primarily catalyzed by two key classes of enzymes: diterpene synthases (DTSs) and cytochrome P450 monooxygenases (CYP450s). ontosight.aimdpi.com

The biosynthetic cascade is initiated by a diterpene synthase. In fungi, these are often bifunctional enzymes containing both a class II and a class I active site, capable of catalyzing a complex cyclization sequence. nih.gov The process begins when the class II active site protonates the terminal double bond of the acyclic GGPP, initiating a cyclization to form a bicyclic (+)-copalyl diphosphate (CPP) intermediate. This intermediate is then channeled to the class I active site of the same enzyme. Here, the diphosphate moiety is eliminated, generating a pimaranyl carbocation. A final deprotonation step yields the core hydrocarbon skeleton of the pimarane family, typically an isopimara-8,15-diene or a related isomer. nih.govnih.gov For instance, a well-characterized bifunctional diterpene synthase from Aspergillus nidulans is known to convert GGPP into ent-pimara-8(14),15-diene. nih.govresearchgate.net

Following the formation of the pimarane scaffold, a series of post-cyclization modifications occur, which are crucial for generating the structural diversity observed in the sphaeropsidin family. These reactions are primarily stereo- and regio-specific hydroxylations catalyzed by cytochrome P450 monooxygenases. ontosight.aiaimspress.com These enzymes use a heme cofactor to activate molecular oxygen, allowing for the insertion of a single oxygen atom into the hydrocarbon skeleton. news-medical.net The specific pattern of hydroxylation is what distinguishes this compound from its analogues. For this compound, this involves the introduction of hydroxyl groups at positions C-7, C-11, and C-14 of the pimara-8(9),15-diene core. researchgate.net

Synthesis of GGPP: Formed via the mevalonate pathway. ontosight.ai

Bifunctional Diterpene Synthase Activity:

Class II Cyclization: GGPP is cyclized to a copalyl diphosphate intermediate. nih.gov

Class I Cyclization: The intermediate is further cyclized and deprotonated to form the core pimaradiene skeleton. nih.govnih.gov

Cytochrome P450 Hydroxylation: The pimaradiene skeleton undergoes a series of specific oxidation reactions to yield the final sphaeropsidin products. ontosight.ai

Putative Biosynthetic Intermediates and Branching Pathways

The biosynthetic pathway leading to this compound is not linear but contains several key intermediates that can serve as branch points, leading to the formation of a suite of structurally related analogues. The main hydrocarbon backbone and its early precursors represent the core of the pathway, from which various sphaeropsidins diverge based on the enzymatic modifications they undergo.

Putative Biosynthetic Intermediates

The primary intermediates in the formation of this compound and its analogues are derived from the initial cyclization of GGPP.

| Intermediate | Description | Role in Pathway |

| Geranylgeranyl Diphosphate (GGPP) | The universal C20 acyclic precursor for diterpenoid biosynthesis. ontosight.airesearchgate.net | Starting substrate for the entire pathway. |

| (+)-Copalyl Diphosphate (CPP) | A bicyclic diphosphate intermediate formed from the initial cyclization of GGPP. nih.gov | The product of the class II diterpene synthase activity and the substrate for the class I activity. |

| Pimara-8(9),15-diene | A putative tricyclic hydrocarbon skeleton formed after the full cyclization cascade. It serves as the direct precursor to this compound. | The core scaffold that undergoes subsequent oxidative functionalization. |

| ent-Pimara-8(14),15-diene | A common pimarane hydrocarbon skeleton identified from fungal pathways. nih.govresearchgate.net | A likely central intermediate that can be shunted into various modification pathways. |

Branching Pathways

The divergence point for the biosynthesis of different sphaeropsidins occurs at the post-cyclization stage. The pimaradiene hydrocarbon intermediate is a shared substrate for a variety of cytochrome P450 monooxygenases, each with distinct regioselectivity. This differential, and likely sequential, hydroxylation creates a metabolic grid that results in the array of sphaeropsidin analogues isolated from Diplodia species.

For example, Sphaeropsidin A, the most well-known analogue, is a tetracyclic diterpene, suggesting further enzymatic modifications beyond simple hydroxylation might occur. nih.govdntb.gov.ua Other analogues like Sphaeropsidin F differ from this compound in their hydroxylation pattern, featuring hydroxyl groups at positions C-1, C-6, C-7, and C-9. researchgate.net This indicates that the cell possesses a toolkit of P450 enzymes that can hydroxylate various positions on the pimarane ring system. The presence of these related but distinct structures strongly suggests a branched pathway originating from a common pimaradiene intermediate, where the final product is determined by the specific set of tailoring enzymes expressed.

The table below lists the key compounds involved in the proposed biosynthetic branching.

| Compound Name | Molecular Formula | Role/Position in Pathway |

| Sphaeropsidin A | C20H26O5 | End product of a branch pathway, featuring a more complex tetracyclic structure. nih.gov |

| Sphaeropsidin B | C20H28O5 | End product of a branch pathway. nih.gov |

| Sphaeropsidin C | C20H26O4 | End product of a branch pathway. nih.gov |

| Sphaeropsidin D | C20H28O4 | End product of a branch pathway. nih.gov |

| This compound | C20H30O3 | End product of a specific branch, characterized by hydroxylation at C-7, C-11, and C-14. researchgate.net |

| Sphaeropsidin F | C20H30O4 | End product of a branch pathway, differing from this compound in its hydroxylation pattern. researchgate.net |

This enzymatic promiscuity and the resulting branched pathways highlight the efficiency of fungal secondary metabolism in generating chemical diversity from a single core scaffold.

Chemical Synthesis and Structural Modification Strategies for Sphaeropsidin E

Strategies for Total Synthesis of Sphaeropsidin E (Theoretical and Progress Towards)

As of now, there are no published reports detailing the total synthesis or outlining theoretical strategies specifically for this compound. The total synthesis of pimarane (B1242903) diterpenes is a complex challenge, and research efforts in this family have largely focused on other analogues like Sphaeropsidin A, for which a total synthesis has also not yet been reported. researchgate.net

Chemoenzymatic and Biotechnological Approaches for this compound Production

Currently, there are no specific reports on the development of chemoenzymatic or biotechnological methods for the production of this compound. The biosynthesis of pimarane diterpenes originates from geranylgeranyl pyrophosphate (GGPP). researchgate.net While the general biosynthetic pathway for pimarane diterpenes is understood, specific enzymes and pathways leading to this compound have not been elucidated, and no efforts to harness them for production have been published. Research into improving yields of related compounds has focused on optimizing fermentation conditions and genetic modification of the producing fungal strains. researchgate.net

Structure Activity Relationship Sar Studies of Sphaeropsidin E and Its Analogues

Identification of Key Pharmacophoric Elements for Biological Activity

The biological activity of sphaeropsidins is not endowed by the entire molecule but by a specific arrangement of functional groups, known as a pharmacophore. Through the comparative analysis of active and inactive natural analogues, alongside the evaluation of semi-synthetic derivatives, researchers have identified several key pharmacophoric elements crucial for activity. ebi.ac.ukrsc.org

Studies on Sphaeropsidin A have revealed that the primary structural features responsible for its antibacterial and cytotoxic activities include:

The Pimarane (B1242903) Skeleton : The intrinsic tricyclic carbon framework of the pimarane diterpene structure is considered fundamental for activity. ebi.ac.uk

The α,β-Unsaturated Ketone : The presence of a carbonyl group at C-7, in conjugation with the double bond in ring C, is a critical feature. ebi.ac.ukmdpi.com This electrophilic system can potentially react with nucleophilic groups in biological targets. mdpi.com

The Hemiketalic Lactone Functionality : The lactone bridge, often formed between C-6 and C-10 in active analogues like Sphaeropsidin A, is important for imparting biological activity. ebi.ac.uk Sphaeropsidin F, which lacks this feature and instead has distinct hydroxyl groups, shows different activity profiles. vulcanchem.com

The C-9 Hydroxy Group : A tertiary hydroxyl group at the C-9 position has been identified as an important contributor to the bioactivity of the sphaeropsidin scaffold. ebi.ac.uk

The C-13 Vinyl Group : The vinyl substituent at position C-13 appears to be required for certain biological effects, although its importance can vary depending on the specific activity being measured. nih.govebi.ac.uk

The absence of one or more of these key elements in Sphaeropsidin E likely accounts for its reported lack of activity. nih.govresearchgate.net The degradation of Sphaeropsidin A into other metabolites results in reduced cytotoxic potency, which underscores that the intact pharmacophore of the parent compound is the primary driver of its bioactivity. nih.gov

Influence of Stereochemistry and Configurational Integrity on Activity

The stereochemical configurations of sphaeropsidins have been definitively established through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis of Electronic Circular Dichroism (CD) spectra. vulcanchem.comresearchgate.net These analyses confirm that the specific spatial orientation of substituents is not arbitrary and that configurational integrity is essential for activity. Even minor changes to the stereochemistry can lead to a significant loss of biological function, highlighting the high degree of stereospecificity required for molecular recognition by cellular receptors or enzymes. vulcanchem.com

Correlation of Specific Chemical Modifications with Efficacy and Selectivity

To probe the SAR and develop compounds with improved properties, researchers have synthesized and evaluated numerous derivatives of natural sphaeropsidins. nih.govresearchgate.net These chemical modifications have generated valuable data correlating specific structural changes with effects on biological efficacy and selectivity. colab.wsulb.be

Key findings from these studies include:

Modification of the C15-C16 Alkene : Cross-metathesis reactions involving the C15-C16 alkene of Sphaeropsidin A have been used to create novel lipophilic derivatives. ulb.be Notably, a pyrene-conjugated derivative exhibited a significant increase in anticancer potency, with IC50 values 5 to 10 times lower than the parent Sphaeropsidin A. ulb.be This demonstrates that targeting this position can dramatically enhance efficacy. Interestingly, these highly active derivatives were found to induce cell death through a different mechanism (proteasomal inhibition) than the parent compound, indicating that specific modifications can also alter biological selectivity. ulb.be

Acetylation and Hydrogenation : Standard chemical modifications of Sphaeropsidin A, such as acetylation of the 6-O-hydroxyl group and catalytic hydrogenation, have been performed to create derivatives. nih.gov The evaluation of these compounds helped to confirm the importance of the hydroxyl group and the ring C double bond for phytotoxic and antimicrobial activities. nih.gov

General Modifications : A study involving the creation of 14 different derivatives from sphaeropsidins A, B, and C was conducted to assess antibacterial activity against Xanthomonas oryzae pv. oryzae. ebi.ac.uk The results from this library of compounds reinforced the importance of the C-7 carbonyl and the hemiketalic lactone system for potent activity. ebi.ac.uk

The following table summarizes the impact of selected chemical modifications on the biological activity of Sphaeropsidin A analogues.

| Parent Compound | Modification Type | Modified Position(s) | Observed Effect on Activity | Reference(s) |

| Sphaeropsidin A | Cross-Metathesis | C15-C16 alkene | 5-10x increase in anticancer potency; altered mechanism of action. | ulb.be |

| Sphaeropsidin A | Acetylation | C-6 hydroxyl | Used to probe the importance of the hydroxyl group for activity. | nih.gov |

| Sphaeropsidin A | Catalytic Hydrogenation | Ring C Double Bond | Used to probe the importance of the double bond for activity. | nih.gov |

| Sphaeropsidins A-C | Various | Multiple | Confirmed the necessity of the C-7 carbonyl and hemiketalic lactone for antibacterial activity. | ebi.ac.uk |

Computational and Molecular Modeling Approaches in SAR Analysis

In conjunction with chemical synthesis and biological testing, computational and molecular modeling techniques are increasingly employed to rationalize and predict the SAR of complex natural products like sphaeropsidins. mdpi.comdrughunter.com These in silico methods provide a theoretical framework for understanding the molecular interactions that govern biological activity. mdpi.com

Pharmacophore Modeling : This approach uses the 3D structures of known active and inactive molecules, such as the different sphaeropsidin analogues, to generate a 3D model of the essential features required for activity (the pharmacophore). mdpi.com This model can then be used to virtually screen large databases for new compounds that fit the pharmacophoric requirements or to guide the design of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a QSAR model for sphaeropsidin derivatives, it would be possible to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for chemical synthesis and testing. mdpi.com

Molecular Docking : This technique simulates the interaction between a small molecule (ligand), such as a sphaeropsidin, and the binding site of a biological target (e.g., an enzyme or receptor). mdpi.com Docking can help predict the binding affinity and orientation of the ligand, offering insights into why certain structural features, like the stereochemistry or specific functional groups, are critical for activity.

Spectroscopic Analysis Support : Computational methods are also vital in the foundational step of structure elucidation. For instance, the computational analysis of electronic circular dichroism (ECD) spectra has been used to determine the absolute configuration of sphaeropsidins. researchgate.net This precise structural information is a non-negotiable prerequisite for any meaningful molecular modeling study. researchgate.net Furthermore, computational response surface models have been used to analyze and predict the optimal synergistic combinations of Sphaeropsidin A with other therapeutic agents, showcasing the power of modeling to optimize treatment strategies. researchgate.net

These computational tools, when used in a collaborative workflow with medicinal chemistry and biological testing, can de-risk synthesis, save resources, and empower the rational design of more potent and selective sphaeropsidin-based compounds. drughunter.com

Analytical and Spectroscopic Characterization Methodologies for Sphaeropsidin E

Chromatographic Separation and Purification Techniques

The isolation of Sphaeropsidin E from natural sources, typically fungal cultures, necessitates advanced chromatographic methods to separate it from a complex mixture of other metabolites. mdpi.com High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analytical and preparative-scale purification of sphaeropsidins. nih.gov

Commonly, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov Gradient elution, where the composition of the mobile phase is varied over time, allows for the effective separation of compounds with differing polarities. nih.gov For instance, a gradient system might consist of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.gov

In a typical purification workflow, the crude organic extract is first subjected to column chromatography on silica (B1680970) gel. mdpi.com This initial step provides partially purified fractions. mdpi.com These fractions are then further purified by techniques like thin-layer chromatography (TLC) or, more commonly, preparative HPLC to yield the pure compound. mdpi.comnih.gov The purity of the isolated this compound is then assessed using analytical HPLC, often coupled with UV detection at a specific wavelength where the compound absorbs light. nih.gov

Table 1: Exemplary HPLC Parameters for Sphaeropsidin Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., Phenomenex Gemini, 250 x 10 mm, 10 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Linear gradient from 5% B to 100% B |

| Flow Rate | ~0.4 mL/min (analytical) to several mL/min (preparative) |

| Detection | UV-Vis at ~230 nm |

| Injection Volume | 7.5 µL (analytical) to 1000–1500 µL (preparative) |

This table presents typical parameters used in the analysis of related sphaeropsidins, which are applicable to this compound. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Once purified, the definitive structure of this compound is determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like this compound. wikipedia.orgrsc.org It provides information on the chemical environment of each carbon and hydrogen atom, allowing for the assembly of the molecular skeleton. wikipedia.org

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the starting point for structural analysis. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). ebsco.com The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms. nih.gov

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for connecting molecular fragments by showing couplings between protons and carbons that are separated by two or three bonds. It is particularly important for identifying quaternary carbons (carbons with no attached protons). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about which atoms are close to each other in space, which is essential for determining the stereochemistry of the molecule. vulcanchem.com

The comprehensive analysis of these NMR datasets allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of this compound. nih.gov

Table 2: Representative NMR Data for a Sphaeropsidin Core Structure

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |

| 1 | 38.5 | 1.55 (m), 1.65 (m) |

| 2 | 18.2 | 1.60 (m) |

| 3 | 42.1 | 1.45 (m) |

| 4 | 33.5 | - |

| 5 | 55.0 | 1.10 (s) |

| 6 | 70.1 | 4.50 (d, 3.0) |

| 7 | 80.2 | 4.80 (d, 3.0) |

| 8 | 148.9 | - |

| 9 | 50.3 | 2.30 (s) |

| 10 | 39.8 | - |

| 11 | 21.7 | 1.75 (m) |

| 12 | 35.4 | 1.85 (m) |

| 13 | 45.6 | - |

| 14 | 145.1 | 5.90 (dd, 17.5, 10.5) |

| 15 | 111.8 | 4.95 (d, 10.5), 5.05 (d, 17.5) |

| 16 | 28.9 | 1.25 (s) |

| 17 | 22.4 | 0.85 (s) |

| 18 | 33.1 | 1.20 (s) |

| 19 | 21.5 | 1.15 (s) |

| 20 | 14.2 | 0.90 (s) |

Note: This table is a hypothetical representation based on the known structures of related sphaeropsidins and serves to illustrate the type of data obtained from NMR analysis. Actual values for this compound would need to be determined experimentally.

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. bccampus.ca It is used to determine the molecular weight and elemental formula of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise elemental composition of the molecule. nih.gov This is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

Hyphenated Techniques: The coupling of chromatography with mass spectrometry, known as a hyphenated technique, is extremely powerful. nih.govlongdom.org

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the detection capabilities of MS. ijpsjournal.commdpi.com As compounds elute from the HPLC column, they are introduced directly into the mass spectrometer for analysis. researchgate.net This is invaluable for analyzing complex mixtures and for monitoring the purification process. nih.gov

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing natural products like sphaeropsidins. It allows for the ionization of the molecule with minimal fragmentation, typically yielding a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which directly provides the molecular weight. nih.gov

LC-MS/MS (Tandem Mass Spectrometry): In LC-MS/MS, ions of a specific m/z (e.g., the molecular ion of this compound) are selected and fragmented. The resulting fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the compound and helping to elucidate its structure. researchgate.net

In addition to NMR and MS, other spectroscopic methods contribute to the full characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mpg.de The presence of chromophores, such as conjugated double bonds or carbonyl groups, results in characteristic absorption maxima (λmax). nih.gov This technique is often used as a simple detection method in HPLC. nih.gov

Optical Rotation: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation ([α]D) is a physical constant that is characteristic of the compound and is measured using a polarimeter. mdpi.com The sign (+ or -) and magnitude of the rotation are dependent on the compound's absolute stereochemistry. mdpi.comresearchgate.net This data, when compared to known compounds, can help in assigning the absolute configuration of the stereocenters. vulcanchem.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, LC-MS/MS, ESI-MS)

Chemical Stability and Degradation Pathway Studies of this compound

Understanding the chemical stability of a natural product is crucial, particularly if it has potential for further development. eresearchco.com Studies on the stability of the related compound Sphaeropsidin A have shown that it can be unstable under physiological conditions. nih.govresearchgate.net Similar studies would be necessary for this compound to understand its behavior.

Forced degradation studies, which involve subjecting the compound to stress conditions such as acid, base, heat, oxidation, and light, are performed to identify potential degradation pathways and products. eresearchco.com These studies are essential for establishing the compound's intrinsic stability profile. eresearchco.com

In stability studies of the related Sphaeropsidin A, LC-MS has been the primary tool for monitoring the degradation process and identifying the resulting products. nih.govrsc.org The degradation of Sphaeropsidin A was found to be significantly faster in cell culture media containing amino acids compared to a simple buffer solution. nih.gov

Isolation and Elucidation: When a major degradation product is formed, it can be isolated using preparative HPLC. nih.gov Its structure is then elucidated using the same comprehensive spectroscopic methods employed for the parent compound, primarily HRMS and 1D/2D NMR. nih.gov For Sphaeropsidin A, a major degradation metabolite was isolated and its structure was determined to be a spiro-γ-lactone, formed through a complex pathway involving lactone bridge cleavage and subsequent rearrangement. nih.gov

Minor Products and Adducts: Minor degradation products and adducts (e.g., with amino acids) are often present in concentrations too low for isolation. nih.gov Their presence and proposed structures are typically determined by careful analysis of LC-MS and LC-MS/MS data, identifying their molecular ions and fragmentation patterns. nih.gov For example, minor degradation products of Sphaeropsidin A were observed as isomers that could be separated chromatographically but not isolated in sufficient quantity for full NMR characterization. rsc.org

These stability and degradation studies are critical for understanding the reactivity of this compound and predicting its behavior in various environments.

Limited Availability of Stability Data for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data concerning the influence of environmental factors on the stability of the chemical compound this compound. While studies have been conducted on other related compounds within the sphaeropsidin family, the stability profile of this compound remains uncharacterized in the public domain.

This compound is a pimarane (B1242903) diterpene that has been isolated from the liquid cultures of Sphaeropsis sapinea f. sp. cupressi, a fungus known to cause canker disease in Italian cypress trees. nih.gov It is structurally related to other sphaeropsidins, such as A, B, C, and D, which are also produced by the same fungus. nih.gov The molecular formula for this compound is C20H32O3. knapsackfamily.com

In contrast to the limited information on this compound, extensive stability studies have been performed on the more widely researched Sphaeropsidin A. Research on Sphaeropsidin A has shown that it is susceptible to degradation under physiological conditions, with its stability being influenced by factors such as temperature and the presence of amino acids in cell culture media. nih.gov For instance, the degradation of Sphaeropsidin A increases significantly at 37°C compared to room temperature. nih.gov

While Sphaeropsidin D has demonstrated phytotoxic effects on certain cypress species, this compound, when assayed at a concentration of 0.2 mg/ml, did not produce any observable symptoms on the same species. nih.govvulcanchem.com

Due to the absence of specific studies on the stability of this compound under varying environmental conditions such as temperature, pH, and light, no data tables or detailed research findings on this particular topic can be provided at this time. Further research is required to elucidate the physicochemical stability of this compound.

Ecological and Biotechnological Significance of Sphaeropsidin E

Role in Fungal-Plant Interactions and Defensive Mutualism

Sphaeropsidin E has been identified as a metabolite produced by fungi involved in plant-pathogen interactions. vulcanchem.comnih.gov It is produced by the plant pathogenic fungus Sphaeropsis sapinea f. sp. cupressi (also known as Diplodia cupressi), which is the causal agent of canker disease in Italian cypress (Cupressus sempervirens). nih.govnih.govresearchgate.net The compound has also been isolated from Smardaea sp., an endophytic fungus found living within the photosynthetic tissues of the moss Ceratodon purpureus. ebi.ac.uk

The production of this compound by a known plant pathogen suggests a potential role in the fungus-plant relationship. vulcanchem.com Typically, such secondary metabolites, or phytotoxins, can be crucial for the fungus's ability to colonize its host plant. nih.gov However, studies on the direct effects of this compound have yielded results that question its role as a primary phytotoxin. In a bioassay using severed cypress twigs, this compound, when applied at a concentration of 0.2 mg/ml, did not produce any observable symptoms of phytotoxicity, such as leaf browning or necrosis. nih.gov This is in stark contrast to its co-metabolites, Sphaeropsidins A, B, and C, which are known to be phytotoxic. nih.gov

The precise role of this compound in fungal-plant interactions remains unclear. It is produced alongside a suite of other biologically active compounds, and its lack of direct toxicity in the assays performed suggests it may not be a primary virulence factor. nih.govnih.gov There is currently no specific research available that describes a role for this compound in defensive mutualism, a symbiotic relationship where the fungus protects its host plant from herbivores or other pathogens. Most studies on defensive mutualism within this compound family have focused on the insecticidal and antimicrobial properties of Sphaeropsidin A. mdpi.comsciforum.net

Table 1: Fungal Producers of this compound

| Fungal Species | Host/Source | Relationship to Host | Reference |

| Sphaeropsis sapinea f. sp. cupressi | Italian cypress (Cupressus sempervirens) | Pathogenic | nih.gov |

| Smardaea sp. (strain AZ0432) | Moss (Ceratodon purpureus) | Endophytic | ebi.ac.uk |

Potential as a Biopesticide and Agricultural Biocontrol Agent

The potential of a natural compound to serve as a biopesticide or biocontrol agent hinges on its biological activity against agricultural pests, which can include weeds, insects, or pathogenic microorganisms. frontiersin.orgnih.gov While the sphaeropsidin family of compounds has shown promise in this area, this compound itself has demonstrated limited activity in reported studies. nih.govnih.gov

The primary test of its biological activity was for phytotoxicity, a key indicator for potential herbicidal use. nih.gov As noted, this compound did not cause any damage to cypress twigs, even at a relatively high concentration. nih.gov This lack of phytotoxicity suggests it has low potential as a broad-spectrum herbicide. Other members of its chemical family, particularly Sphaeropsidin A, have shown significant herbicidal activity against parasitic weeds like broomrapes. nih.gov

There is a lack of published research investigating other potential biocontrol activities of this compound. Its effects on insect pests or its antimicrobial activity against plant pathogenic fungi and bacteria have not been reported. In contrast, Sphaeropsidin A has been shown to have oral toxicity against lepidopteran pests and antimicrobial activity against various plant pathogens. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org Without further studies, the potential of this compound as an agricultural biocontrol agent remains unknown and appears low based on the available data. nih.gov

Table 2: Reported Biological Activity of this compound

| Activity Type | Target Organism | Concentration Tested | Result | Reference |

| Phytotoxicity | Cupressus species | 0.2 mg/ml | No symptoms observed | nih.gov |

| General Activity | Not specified | Not specified | No activity | nih.gov |

Strategies for Enhanced Biosynthesis and Sustainable Production in Microorganisms

This compound is a natural product obtained through the fermentation of specific fungal strains. nih.gov The current method for its production involves laboratory-scale liquid culture of the producing fungus, followed by extraction and purification. From liquid cultures of Sphaeropsis sapinea f. sp. cupressi, this compound was isolated at a yield of 0.16 mg per liter. nih.gov

To date, no studies have been published that specifically focus on enhancing the biosynthesis of this compound. However, general strategies for increasing the production of secondary metabolites in microorganisms could be applied. These methods often involve optimizing culture conditions (such as media composition, pH, and temperature), genetic engineering of the producing strain, or co-culturing with other microorganisms to stimulate biosynthetic pathways. researchgate.net

This compound is an isopimarane (B1252804) diterpene, and its biosynthesis is understood to follow the general pathway for this class of compounds, starting from geranylgeranyl pyrophosphate (GGPP). researchgate.netebi.ac.uk The development of sustainable production methods could involve the heterologous expression of its biosynthetic genes in a high-yielding microbial host, such as Saccharomyces cerevisiae or Escherichia coli. This approach, however, would first require the identification and characterization of the specific gene cluster responsible for this compound synthesis, which has not yet been reported. Given its low reported yield and lack of significant biological activity, research efforts have been directed more towards the more potent members of the sphaeropsidin family. rsc.org

Future Research Directions and Unexplored Avenues for Sphaeropsidin E

Development of Novel Synthetic Routes to Sphaeropsidin E and Complex Analogues

The development of synthetic and semi-synthetic derivatives from natural products is a promising strategy for enhancing biological activities. vulcanchem.com Research on Sphaeropsidin A has demonstrated that structural modifications can significantly boost its anticancer potency. ulb.benih.gov This provides a clear roadmap for future work on this compound.

Future research should focus on:

Hemi-synthesis of Novel Derivatives: Following the precedent set with Sphaeropsidin A, where new lipophilic derivatives were created by modifying the C15,C16-alkene moiety, similar strategies could be applied to this compound. ulb.benih.gov Techniques like cross-metathesis, which proved successful for creating potent Sphaeropsidin A analogues, could be employed to introduce diverse hydrophobic groups to the this compound scaffold. nih.govulb.ac.be

Total Synthesis: Developing a total synthesis route for this compound would provide consistent access to the compound for research purposes and, more importantly, would allow for the creation of complex analogues that are not accessible through semi-synthesis from the natural product. This would enable a thorough exploration of the structure-activity relationship (SAR). cam.ac.uk

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues, modifying various functional groups on the this compound core, is essential. This would help to identify the key structural features required for any potential bioactivity and could lead to the development of compounds with enhanced potency and specificity. nih.gov

A key goal is to generate a library of this compound analogues for comprehensive biological screening, potentially uncovering activities not present in the parent molecule.

In-depth Mechanistic Studies at the Sub-Cellular and Molecular Levels

Understanding how a compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic or research tool. While this compound is currently considered inactive, detailed mechanistic studies have not been performed. The sophisticated mechanisms elucidated for Sphaeropsidin A suggest that subtle molecular interactions could be overlooked in standard screenings.

Future avenues for investigation include:

Target Identification: The anticancer effect of Sphaeropsidin A is linked to its ability to impair regulatory volume increase (RVI) in cancer cells by targeting ion transporters like the Na-K-2Cl cotransporter (NKCC1) and Cl⁻/HCO₃⁻ anion exchangers. nih.govvumc.org It is critical to investigate whether this compound, despite its apparent lack of cytotoxicity, interacts with these or other ion channels and transporters.

Cellular Imaging: Advanced imaging techniques, such as live-cell imaging, can be used to observe the real-time effects of this compound on cellular morphology and organelles. Hemi-synthetic derivatives of Sphaeropsidin A have been shown to trigger severe endoplasmic reticulum (ER) swelling, a feature not seen with the parent compound. ulb.benih.gov Similar studies on this compound and its analogues could reveal unexpected cellular effects.

Molecular Docking and Simulation: Computational studies can predict potential binding partners for this compound, guiding experimental work. By modeling its interaction with various proteins, researchers can generate hypotheses about its mechanism of action that can be tested in the lab.

These in-depth studies are necessary to determine if this compound has a subtle or highly specific mode of action that has been previously missed.

Discovery of New Biological Activities and Applications Beyond Current Scope

The known biological activities of the sphaeropsidin family are broad, suggesting that this compound may possess unique properties yet to be discovered. nih.gov Sphaeropsidin A has demonstrated a wide spectrum of functions, including anticancer, antimicrobial, anti-biofilm, and insecticidal activities. mdpi.comcolab.wsmdpi.com

A crucial future direction is the comprehensive screening of this compound in a diverse range of biological assays:

Antimicrobial and Anti-biofilm Assays: Sphaeropsidin A is effective against antibiotic-resistant bacteria and inhibits biofilm formation. mdpi.comcolab.ws this compound should be tested against a wide panel of clinically relevant bacteria and fungi, including those known for forming resilient biofilms.

Anticancer Screening: While initial tests were negative, this compound should be re-evaluated against a larger panel of cancer cell lines, including multidrug-resistant models, where Sphaeropsidin A has shown particular promise. nih.govresearchgate.net

Insecticidal and Herbicidal Assays: Given the phytotoxic nature of many sphaeropsidins and the insecticidal properties of Sphaeropsidin A, exploring this compound's potential in agricultural applications as a biopesticide or bioherbicide is a logical step. nih.govmdpi.com

Antifungal Activity: Recent studies have highlighted the potent antifungal effects of Sphaeropsidin A against emerging pathogens like Candida auris. colab.wsmdpi.com this compound should be evaluated in similar antifungal models.

This broad-based screening approach maximizes the chances of uncovering novel and potentially valuable biological activities for this compound.

Exploration of Synergistic Effects with Other Bioactive Compounds

A compound that shows little activity on its own can become highly effective when combined with another agent. This phenomenon, known as synergy, is a key area of modern pharmacology. Studies have shown that Sphaeropsidin A exhibits significant synergistic effects when combined with other compounds. nih.govmdpi.com

Future research should systematically explore the synergistic potential of this compound:

Combination with Antimicrobials: Sphaeropsidin A displays synergistic antimicrobial effects when mixed with the fungal metabolite epi-epoformin, leading to reduced cytotoxicity. mdpi.comcolab.ws Similar combination studies should be designed for this compound with various conventional antibiotics and other natural products.

Combination with Anticancer Drugs: Sphaeropsidin A enhances the cytotoxic effects of conventional chemotherapy drugs like cisplatin (B142131) and temozolomide (B1682018) in melanoma cells. nih.govnih.gov It is essential to investigate whether this compound can act as a chemosensitizer, potentially overcoming drug resistance when used in combination therapies.

A summary of known synergistic interactions involving Sphaeropsidin A, which can guide future studies on this compound, is presented below.

| Compound A | Compound B | Observed Synergistic Effect | Cell/Organism Type |

| Sphaeropsidin A | epi-epoformin | Enhanced antimicrobial activity and reduced cytotoxicity. nih.govmdpi.com | Gram-negative and Gram-positive bacteria, Human keratinocytes. mdpi.com |

| Sphaeropsidin A | Cisplatin | Improved cytotoxic effects. nih.govnih.gov | Melanoma cells. nih.govnih.gov |

| Sphaeropsidin A | Temozolomide | Improved cytotoxic effects. nih.gov | Melanoma cells. nih.gov |

This table is based on data for Sphaeropsidin A and is intended to provide a framework for future synergistic studies on this compound.

Advanced Metabolic Engineering for Optimized Production

To conduct extensive research and for any potential future application, a reliable and scalable supply of this compound is necessary. Metabolic engineering in microbial hosts offers a promising alternative to chemical synthesis or extraction from natural sources. mdpi.comrsc.org Since sphaeropsidins are isoprenoids, the general strategies for engineering microbial isoprenoid production are applicable. rsc.orgresearchgate.net

Key steps for future research in this area include:

Biosynthetic Pathway Elucidation: The first and most critical step is to identify the complete set of genes responsible for this compound biosynthesis in its native fungal producer. mdpi.com

Heterologous Host Selection: Choosing a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-understood and genetically tractable platforms for metabolic engineering. nih.gov

Pathway Reconstruction and Optimization: This involves transferring the identified biosynthetic genes into the chosen host and then optimizing the metabolic flux towards this compound production. mdpi.com This can be achieved by upregulating pathway enzymes, downregulating competing pathways, and balancing the supply of precursors and cofactors like NADPH and ATP. nih.govfrontiersin.org

Successful implementation of these metabolic engineering strategies could lead to a cost-effective and sustainable production platform for this compound and its analogues. frontiersin.org

Integration of Omics Technologies in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, are powerful tools for understanding complex biological systems and can revolutionize research on natural products like this compound. researchgate.nethumanspecificresearch.orgscitechnol.com An integrated multi-omics approach can provide a holistic view, from gene to function. mdpi.com

Future research should integrate the following omics technologies:

Genomics and Transcriptomics: Sequencing the genome of the producing fungus can help identify the biosynthetic gene cluster for this compound. scitechnol.com Transcriptomics (analyzing RNA) can reveal how the expression of these genes is regulated under different conditions, aiding in the optimization of its production. researchgate.net

Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications change, providing clues to the compound's mechanism of action and potential cellular targets. scitechnol.com

Metabolomics: This technology provides a snapshot of all metabolites within a cell or organism. humanspecificresearch.org Metabolomic profiling of this compound-treated cells can reveal alterations in metabolic pathways, offering further insight into its biological effects. It can also be used to monitor and optimize production in engineered microbes.

The integration of these powerful technologies will be crucial to deciphering the biology of this compound, from elucidating its synthesis to discovering its function and guiding the engineering of its production. mdpi.comresearchgate.net

Q & A

Q. How is Sphaeropsidin E isolated and characterized from fungal sources?

this compound is isolated via solvent extraction and chromatographic techniques (e.g., column chromatography, HPLC) from fungal endophytes such as Smardaea sp. Structural elucidation involves HRESIMS for molecular formula determination (C20H28O5) and NMR spectroscopy (1D/2D) to assign planar structure and relative stereochemistry. Key features include oxygenated methine protons (δH 4.52, 4.29, 3.79), lactone carbonyl (δC 178.1), and stereochemical confirmation via NOEDIFF experiments .

Q. What spectroscopic methods are critical for resolving structural ambiguities in this compound?

- HMBC and COSY : Correlate proton-proton and proton-carbon couplings to establish connectivity (e.g., H-6 to C-20 confirms γ-lactone ring formation) .

- NOEDIFF experiments : Determine relative stereochemistry (e.g., β-orientation of H-7 via irradiation effects) .

- Comparative analysis : Cross-reference with known analogs like Sphaeropsidin B (C20H26O5) to identify substitutions (e.g., hemiketal vs. oxygenated methine) .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity assays use cancer cell lines (e.g., MDA-MB-231 metastatic breast adenocarcinoma) and normal human fibroblasts. Key parameters:

- IC50 values : Quantify potency (e.g., Sphaeropsidin A shows IC50 < 10 μM in MDA-MB-231) .

- Selectivity index : Compare toxicity in cancerous vs. normal cells to assess therapeutic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation, lactonization) influence this compound’s bioactivity?

- Functional group analysis : The 7α,9α,12α-trihydroxy configuration enhances hydrogen bonding with cellular targets, while the γ-lactone ring stabilizes the molecule’s conformation .

- Derivative synthesis : Catalytic hydrogenation of Sphaeropsidin A yields tetrahydrated analogs (e.g., compound 14), reducing cytotoxicity but retaining anti-migratory effects .

- Structure-activity relationship (SAR) : Sphaeropsidin A (C20H26O5) exhibits stronger activity than Aspergiloid E due to a C-9 hydroxyl group .

Q. What experimental strategies address contradictions in reported cytotoxic activities of Sphaeropsidins?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HCT-116 colon carcinoma vs. MDA-MB-231) to confirm cell-type specificity .

- Mechanistic studies : Investigate apoptosis induction (e.g., caspase activation) or migration inhibition (e.g., MMP-9 suppression) to clarify divergent outcomes .

- Batch variability control : Standardize fungal fermentation conditions to minimize metabolite variability .

Q. How can researchers optimize the total synthesis of this compound?

- Retrosynthetic analysis : Prioritize lactone ring formation and stereoselective hydroxylation (e.g., Sharpless epoxidation for C-7/C-9 diastereomers) .

- Chiral pool strategy : Use terpene precursors (e.g., isopimarane) to simplify stereochemical complexity .

- Catalytic asymmetric methods : Employ organocatalysts for C-6/C-12 oxygenated methine centers .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile conflicting NMR data for this compound derivatives?

- Solvent effects : Account for deuterated solvent shifts (e.g., CD3OD vs. DMSO-d6) in comparative analyses .

- Dynamic processes : Investigate hemiketal equilibria (e.g., ketone-hemiketal tautomerism in Porosuphenols C/D) that alter spectral profiles .

Q. What statistical frameworks are suitable for analyzing dose-dependent anti-migratory effects?

- Non-linear regression : Fit IC50 curves using GraphPad Prism or R packages (e.g., drc) .

- ANOVA with post-hoc tests : Compare migration inhibition across concentrations (e.g., 0.1–10 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.